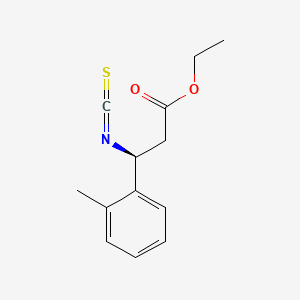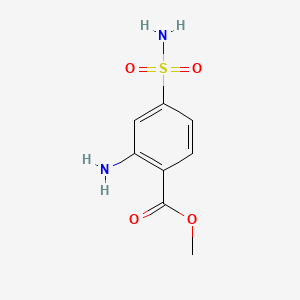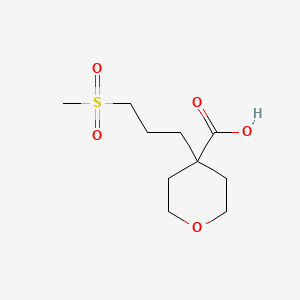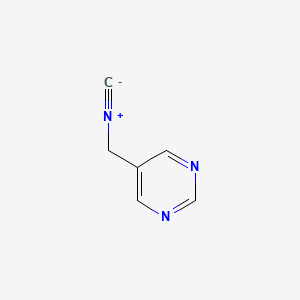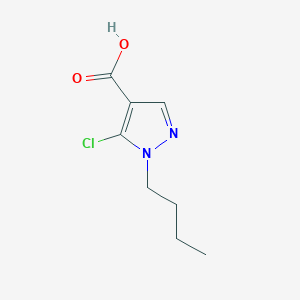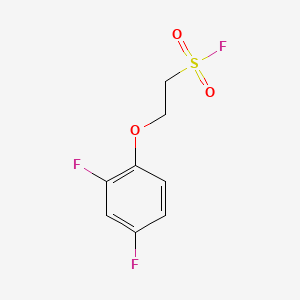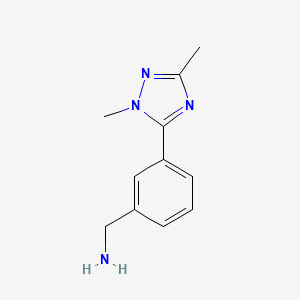
2-(Naphthalen-2-yl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(Naphthalen-2-yl)azetidine, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges that require optimization of reaction conditions.
Industrial Production Methods: Industrial production of azetidines often involves ring-opening polymerization of aziridines and azetidines. This method allows for the production of polyamines with various structures and degrees of control . The process involves anionic and cationic polymerization mechanisms, which are tailored to achieve the desired polymer properties.
化学反応の分析
Types of Reactions: 2-(Naphthalen-2-yl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.
科学的研究の応用
2-(Naphthalen-2-yl)azetidine has several applications in scientific research:
作用機序
The mechanism of action of 2-(Naphthalen-2-yl)azetidine involves several molecular targets and pathways:
Anti-inflammatory Effects: The compound modulates inflammation by upregulating antioxidant enzymes like superoxide dismutase and catalase, and downregulating pro-inflammatory mediators such as inducible nitric oxide synthase.
Neuroprotection: It exerts neuroprotective effects by inhibiting apoptotic pathways, reducing oxidative stress, and improving mitochondrial function.
類似化合物との比較
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Known for its neuroprotective and anti-inflammatory properties.
Azetidine-2-carboxylic acid: A naturally occurring analogue found in sugar beets, used in peptide synthesis.
Uniqueness: 2-(Naphthalen-2-yl)azetidine is unique due to its specific structural features and the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
特性
分子式 |
C13H13N |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
2-naphthalen-2-ylazetidine |
InChI |
InChI=1S/C13H13N/c1-2-4-11-9-12(13-7-8-14-13)6-5-10(11)3-1/h1-6,9,13-14H,7-8H2 |
InChIキー |
STRXFGZCFATVFO-UHFFFAOYSA-N |
正規SMILES |
C1CNC1C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


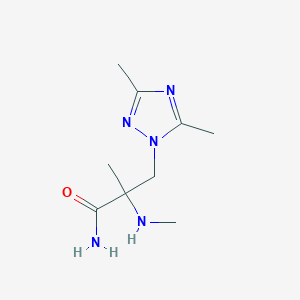
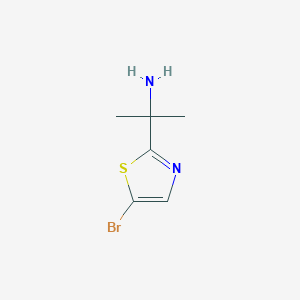
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)
